molecular formula C12H20O8Rh2 B1594022 Rhodium(II) propionate CAS No. 31126-81-5

Rhodium(II) propionate

Cat. No.: B1594022
CAS No.: 31126-81-5
M. Wt: 498.09 g/mol
InChI Key: FPZUXFCJJLUGLA-UHFFFAOYSA-J
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Description

Rhodium(II) propionate is a coordination compound featuring rhodium in the +2 oxidation state, coordinated with propionate ligands This compound belongs to the class of rhodium carboxylates, which are known for their distinctive paddlewheel structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(II) propionate can be synthesized through the reaction of rhodium(III) chloride with propionic acid under controlled conditions. The general procedure involves dissolving rhodium(III) chloride in water, followed by the addition of propionic acid. The mixture is then heated to facilitate the reduction of rhodium(III) to rhodium(II) and the formation of the propionate complex. The reaction can be represented as follows:

RhCl3+3CH3CH2COOHRh2(CH3CH2COO)4+2HCl+H2O\text{RhCl}_3 + 3\text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{Rh}_2(\text{CH}_3\text{CH}_2\text{COO})_4 + 2\text{HCl} + \text{H}_2\text{O} RhCl3​+3CH3​CH2​COOH→Rh2​(CH3​CH2​COO)4​+2HCl+H2​O

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and solvent extraction are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: Rhodium(II) propionate is known to undergo various types of chemical reactions, including:

    Oxidation: Rhodium(II) can be oxidized to rhodium(III) under certain conditions.

    Reduction: It can also be reduced back to rhodium(0) in the presence of strong reducing agents.

    Substitution: The propionate ligands can be substituted with other ligands, such as acetate or butyrate, through ligand exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids under mild heating conditions.

Major Products Formed:

    Oxidation: Rhodium(III) complexes.

    Reduction: Rhodium(0) complexes.

    Substitution: Rhodium(II) complexes with different carboxylate ligands.

Mechanism of Action

The mechanism of action of rhodium(II) propionate involves its interaction with biological molecules, particularly enzymes and DNA. The compound can bind to the active sites of enzymes, leading to irreversible inhibition. This is particularly effective against enzymes with essential sulfhydryl groups . In cancer cells, this compound can interact with DNA, leading to the inhibition of DNA replication and cell death .

Comparison with Similar Compounds

  • Rhodium(II) acetate
  • Rhodium(II) butyrate
  • Rhodium(II) methoxyacetate

Comparison: Rhodium(II) propionate is unique among rhodium carboxylates due to its specific ligand structure, which influences its reactivity and selectivity. Compared to rhodium(II) acetate, this compound has shown higher cytotoxicity and enzyme inhibition potential . Rhodium(II) butyrate and methoxyacetate, while similar in structure, exhibit different reactivity profiles and biological activities .

Properties

CAS No.

31126-81-5

Molecular Formula

C12H20O8Rh2

Molecular Weight

498.09 g/mol

IUPAC Name

propanoate;rhodium(2+)

InChI

InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4

InChI Key

FPZUXFCJJLUGLA-UHFFFAOYSA-J

SMILES

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2]

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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